molecular formula C21H25F3N4O B2745745 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1448066-52-1

1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

カタログ番号: B2745745
CAS番号: 1448066-52-1
分子量: 406.453
InChIキー: ZIUZVVMBHIJZRT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a urea derivative featuring a cyclopentyl-substituted tetrahydroindazole core linked to a 3-(trifluoromethyl)phenyl group via a methylene bridge. The cyclopentyl group may enhance metabolic stability, while the trifluoromethyl group improves membrane permeability and target binding affinity through hydrophobic and electronic effects .

特性

IUPAC Name

1-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F3N4O/c22-21(23,24)14-6-5-7-15(12-14)26-20(29)25-13-18-17-10-3-4-11-19(17)28(27-18)16-8-1-2-9-16/h5-7,12,16H,1-4,8-11,13H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUZVVMBHIJZRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CNC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea exhibits significant biological activity due to its unique structural characteristics. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes:

  • Indazole moiety : Known for its diverse biological activities, including anticancer effects.
  • Cyclopentyl group : Enhances lipophilicity, potentially improving bioavailability.
  • Trifluoromethyl phenyl group : May influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with indazole derivatives can exhibit anticancer activities. Studies have shown that similar structures can inhibit enzymes involved in tumor growth and metastasis. For instance, indazole derivatives have been linked to the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme often overexpressed in cancer cells that can lead to immune evasion .

Table 1: Inhibitory Activity Against IDO1

CompoundIDO1 Inhibition IC50 (µM)Notes
Epacadostat0.5Reference compound
Compound i120.8Second most potent inhibitor
Compound i240.2Contains nitro group; potential toxicity

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of IDO1. By blocking this enzyme, the compound can potentially enhance the efficacy of cancer immunotherapies by preventing tumor-induced immune suppression .

Pharmacological Studies

Several studies have evaluated the pharmacokinetic properties and therapeutic potential of similar compounds:

  • In vitro studies : Compounds were synthesized and screened for their IDO1 and tryptophan 2,3-dioxygenase (TDO) inhibitory activities. Results indicated that modifications to the phenyl ring significantly affected binding and inhibition efficacy .
  • In vivo studies : Animal models demonstrated that potent IDO1 inhibitors could improve responses to cancer vaccines and other therapies .

Case Studies

A notable study involved the synthesis and evaluation of phenyl urea derivatives as IDO1 inhibitors. The findings highlighted that specific structural modifications could enhance inhibitory potency while minimizing toxicity. For example, replacing certain functional groups led to a loss of activity, indicating the importance of precise molecular design in drug development.

類似化合物との比較

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares a urea backbone with other derivatives but differs in substituent complexity. For example, 1-(3,5-bis(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-(2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)methylene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (3d) (from Molecules 2013) incorporates a coumarin-piperazine-thiazole hybrid structure, resulting in a higher molecular weight (788.3 g/mol vs. ~450–500 g/mol estimated for the target compound) and a significantly elevated melting point (225–226°C vs. likely lower for the less polar target compound) .

Property Target Compound Compound 3d
Molecular Weight ~450–500 g/mol (estimated) 788.3 g/mol
Melting Point Not reported 225–226°C
Key Substituents Cyclopentyl-tetrahydroindazole, CF₃-Ph Bis-CF₃-Ph, coumarin, piperazine, thiazole
Solubility (Predicted) Moderate (lipophilic groups) Low (high polarity, complex structure)

Pharmacological and Binding Profiles

The target compound’s indazole core is structurally analogous to kinase inhibitors (e.g., AT7519), where tetrahydroindazole derivatives bind ATP pockets. In contrast, compound 3d’s coumarin moiety suggests fluorescence-based applications or protease inhibition, while its piperazine-thiazole chain may enhance solubility or target specificity .

Q & A

Q. What are the standard synthetic routes for preparing this urea derivative, and what intermediates are critical?

The synthesis typically involves multi-step protocols starting with functionalized indazole and aryl isocyanate precursors. Key steps include:

  • Cyclopentylindazole preparation : Alkylation or cyclization reactions to introduce the cyclopentyl group onto the tetrahydroindazole core .
  • Urea bond formation : Reaction of the indazole-methylamine intermediate with 3-(trifluoromethyl)phenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to ensure regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.
    Critical intermediates include the free amine derivative of the indazole core and the activated isocyanate reagent.

Q. What spectroscopic methods are essential for confirming the molecular structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, trifluoromethyl at δ 120–125 ppm in 13^13C) .
  • Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass).
  • X-ray crystallography : For unambiguous structural confirmation using SHELXL refinement (e.g., verifying dihedral angles between indazole and urea moieties) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Cell viability assays : Use cancer cell lines (e.g., HCT-116, A549) to determine IC50_{50} via MTT or resazurin assays. Compare with structurally related urea derivatives (e.g., fluorophenyl or thiophene analogs) .
  • Enzyme inhibition studies : Target kinases or hydrolases linked to the indazole scaffold’s known bioactivity (e.g., JAK2 or PARP inhibition).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during scale-up?

  • Solvent selection : Replace dichloromethane with THF or acetonitrile for better solubility of intermediates .
  • Temperature control : Use microwave-assisted synthesis for faster coupling steps (e.g., 80°C, 30 minutes) .
  • Catalysis : Employ DMAP or DBU to accelerate urea bond formation, reducing side-product formation .

Q. How do structural modifications (e.g., cyclopentyl vs. other alkyl groups) affect bioactivity?

  • Comparative SAR analysis : Replace cyclopentyl with cyclopropyl or cyclohexyl and evaluate changes in IC50_{50} against cancer cell lines.
    • Example: Cyclopentyl’s steric bulk may enhance target binding compared to smaller substituents .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets). Substituent size and hydrophobicity correlate with binding affinity .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Measure plasma stability (e.g., microsomal incubation) and bioavailability (e.g., Cmax_{max}, AUC) to identify metabolic liabilities .
  • Formulation adjustments : Use PEGylated nanoparticles or liposomal encapsulation to improve solubility and tissue penetration .

Q. What strategies resolve ambiguous NMR signals in structural characterization?

  • 2D NMR techniques : HSQC and HMBC to correlate overlapping proton signals (e.g., distinguishing indazole CH2_2 from cyclopentyl protons) .
  • Dynamic NMR : Variable-temperature experiments to analyze restricted rotation in the urea moiety .

Q. How can computational methods predict off-target interactions or toxicity?

  • QSAR modeling : Train models on PubChem datasets to predict ADMET properties (e.g., hERG inhibition, CYP450 interactions) .
  • Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., serum albumin) over 100-ns trajectories .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。